molecular formula C12H10O2 B1195280 2-Methoxy-1-naphthaldehyde CAS No. 5392-12-1

2-Methoxy-1-naphthaldehyde

Cat. No. B1195280
CAS No.: 5392-12-1
M. Wt: 186.21 g/mol
InChI Key: YIQGLTKAOHRZOL-UHFFFAOYSA-N
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Patent
US05132466

Procedure details

A solution of 2-dibromomethyl-6-methoxynaphthalene (3 g) in acetone (25 ml) was treated with water (7 ml) and the mixture stirred at 24° C. for 10 hours. The solvent was removed under vacuum and the residue dissolved in toluene (30 ml). The toluene solution was washed with saturated sodium bicarbonate solution (2×10 ml) and water (10 ml) and dried over MgSO4. The dried solution was filtered and the filtrate evaporated down to a yellowish-brown semi-solid. This was recrystallised twice from isopropanol (2×10 ml) to give 0.5 g of pure 2-methoxynaphthaldehyde as confirmed using HPLC (conditions; spheresorb C18 25 cm×4.5 mm i.d. (column), 65% acetonitrile/35% water (eluent), 1 ml/min (flowrate), 310 nm (wavelength). The samples were dissolved in acetonitrile and 20 μl injected onto the column. The retention time for 2-methoxynaphthaldehyde was about 6 minutes.
Name
2-dibromomethyl-6-methoxynaphthalene
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC(Br)[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:13][CH3:14])[CH:9]=2)[CH:4]=1.O.C[C:18](C)=[O:19]>>[CH3:14][O:13][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:3][CH:4]=2)[C:9]=1[CH:18]=[O:19]

Inputs

Step One
Name
2-dibromomethyl-6-methoxynaphthalene
Quantity
3 g
Type
reactant
Smiles
BrC(C1=CC2=CC=C(C=C2C=C1)OC)Br
Name
Quantity
7 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 24° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in toluene (30 ml)
WASH
Type
WASH
Details
The toluene solution was washed with saturated sodium bicarbonate solution (2×10 ml) and water (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down to a yellowish-brown semi-solid
CUSTOM
Type
CUSTOM
Details
This was recrystallised twice from isopropanol (2×10 ml)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC1=C(C2=CC=CC=C2C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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